Tetrabutylammonium Tetrafluoroborate

Descripción

Significance and Versatility in Modern Chemical Science

The significance of tetrabutylammonium (B224687) tetrafluoroborate (B81430) in contemporary chemistry stems from its remarkable versatility. It functions primarily in three key areas: as a phase-transfer catalyst, a supporting electrolyte in electrochemistry, and a precursor in the synthesis of other valuable chemical compounds like ionic liquids. nbinno.cominnospk.com

As a phase-transfer catalyst (PTC) , it facilitates reactions between reactants located in different immiscible phases, such as an aqueous and an organic layer. innospk.comkoyonchem.com By transporting one reactant across the phase boundary, it accelerates reaction rates and improves yields for a variety of organic syntheses, including halogen substitution, N-alkylation, and redox reactions. guidechem.cominnospk.com The large organic cation can effectively carry anions from an aqueous phase into an organic phase where the reaction with an organic substrate can occur. koyonchem.com

In the field of electrochemistry , tetrabutylammonium tetrafluoroborate is widely used as a supporting electrolyte. nbinno.commedchemexpress.com Its role is to increase the conductivity of nonaqueous solutions, allowing electrochemical reactions to be carried out efficiently. nbinno.comresearchgate.net It provides a wide electrochemical window, meaning it does not get oxidized or reduced within the potential range of many investigations, thus ensuring that the measured currents are due to the reaction of interest. researchgate.netresearchgate.net This property is crucial for techniques like cyclic voltammetry. sigmaaldrich.com Research has demonstrated its use in the voltammetric determination of various complex molecules, such as Δ(9)-tetrahydrocannabinol (Δ(9)-THC) and certain porphyrins. guidechem.comsigmaaldrich.comchemicalbook.com

Furthermore, it serves as a starting material for the preparation of other tetrabutylammonium salts and various ionic liquids, which are valued for their low volatility and high thermal stability. nbinno.comguidechem.com

Historical Context of Quaternary Ammonium (B1175870) Salts in Research

Quaternary ammonium compounds (QACs), the class to which this compound belongs, are not a new invention. Their history dates back to 1916, when Jacobs and Heidelberg first highlighted their biocidal properties. proquimia.com These compounds are characterized by a central, positively charged nitrogen atom bonded to four organic groups, making them permanently charged regardless of pH. proquimia.comwikipedia.org

In 1935, Domagk significantly improved upon these early findings by attaching a long aliphatic group to the quaternary nitrogen, which enhanced the compound's surface-active and biocidal characteristics, leading to the development of first-generation QACs like alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC). proquimia.com Subsequent generations brought further refinements, such as improved efficacy in the presence of hard water or organic soil. proquimia.com

Initially, the primary applications for QACs were as surfactants and disinfectants. wikipedia.orgnih.gov However, their unique ability to act as phase-transfer catalysts was soon recognized, expanding their utility into the realm of organic synthesis. wikipedia.org This evolution paved the way for the development of more specialized QACs like this compound, where the specific combination of the cation and anion is tailored for high performance in non-aqueous and electrochemical research environments rather than for surfactant properties.

Scope and Research Trajectories for this compound

The application of this compound continues to expand, with research actively exploring its potential in advanced materials and specialized chemical analysis. Current research trajectories focus on leveraging its unique electrochemical properties.

One significant area of research is its use as a supporting electrolyte in the synthesis and characterization of novel materials. For instance, it has been employed as an electrolyte additive in the creation of conducting polythiophenes and in the synthesis of aryl ketones. sigmaaldrich.comsigmaaldrich.com Its ability to inhibit the self-assembly of certain molecules on gold surfaces is also being investigated. guidechem.comsigmaaldrich.comchemicalbook.com

Further research highlights its role in the synthesis of complex, biologically relevant molecules, such as the macrolactone Sansalvamide A. guidechem.comsigmaaldrich.com In analytical chemistry, it is used to determine the oxidation and reduction potentials of complex porphyrin molecules, which are important in various biochemical and photophysical processes. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Emerging research also points to its application in understanding and influencing reactions at interfaces. Studies have examined the effect of the tetrabutylammonium cation on reactions at the liquid-vapor interface, which has implications for atmospheric chemistry. acs.org Additionally, its impact on the hydrogen evolution reaction (HER) on platinum single-crystal electrodes in alkaline media is being explored, offering insights for optimizing catalyst performance. acs.org The development of next-generation energy storage, including high-performance supercapacitors and batteries, represents another key area where its analogues, like tetraethylammonium (B1195904) tetrafluoroborate, are seeing increased investigation, suggesting future research paths for tetrabutylammonium salts as well. alfachemic.commarketreportanalytics.com

Table 2: Selected Research Applications of this compound

| Research Area | Specific Application |

|---|---|

| Organic Synthesis | Phase-transfer catalyst for reactions like halogen substitution and N-alkylation. guidechem.com |

| Synthesis of the biologically relevant macrolactone Sansalvamide A. sigmaaldrich.comsigmaaldrich.com | |

| Electrochemistry | Supporting electrolyte for the voltammetric determination of Δ(9)-THC. guidechem.comsigmaaldrich.com |

| Supporting electrolyte for determining oxidation/reduction potentials of porphyrins. guidechem.comsigmaaldrich.comchemicalbook.com | |

| Materials Science | Electrolyte additive in the synthesis of conducting poly(thiophenes). sigmaaldrich.comsigmaaldrich.com |

| Used in studies of molecular self-assembly on gold surfaces. sigmaaldrich.comchemicalbook.com | |

| Interfacial Chemistry | Investigating the impact of cations on reactions at liquid-vapor interfaces. acs.org |

| Studying the enhancement of the hydrogen evolution reaction on platinum electrodes. acs.org |

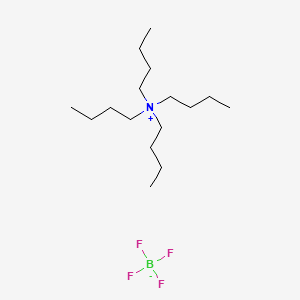

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

tetrabutylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZZSJSQYOFZAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059983 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Tetrabutylammonium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17386 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

429-42-5 | |

| Record name | Tetrabutylammonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Tetrabutylammonium Tetrafluoroborate

Established Synthetic Routes to Tetrabutylammonium (B224687) Tetrafluoroborate (B81430)

A primary and well-established method for synthesizing tetrabutylammonium tetrafluoroborate involves a straightforward acid-base neutralization reaction.

The most common synthesis of this compound is achieved through the reaction of tetrabutylammonium hydroxide (B78521) (TBAOH) with tetrafluoroboric acid (HBF₄). sigmaaldrich.com This method typically involves combining aqueous solutions of the reactants. Specifically, a 40% aqueous solution of tetrabutylammonium hydroxide can be reacted with a 30% aqueous solution of tetrafluoroboric acid. alfa-chemistry.comchemicalbook.com The reaction is a neutralization process where the hydroxide ion (OH⁻) from TBAOH reacts with the proton (H⁺) from HBF₄ to form water, leaving the tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and the tetrafluoroborate anion (BF₄⁻) in solution, which then form the salt.

Reaction Scheme: (CH₃CH₂CH₂CH₂)₄NOH + HBF₄ → (CH₃CH₂CH₂CH₂)₄NBF₄ + H₂O

This route is favored for its directness and use of readily available starting materials. Other methods have also been proposed, such as reacting quaternary ammonium (B1175870) halides like chloride or bromide with tetrafluoroboric acid. google.com

Advanced Purification Techniques for Research-Grade this compound

Achieving high purity is essential for many of the applications of TBATFB, particularly in electrochemical studies where impurities can significantly affect results. Several advanced purification techniques are employed to produce research-grade material.

Recrystallization is a primary method for purifying crude this compound. chemicalbook.com The choice of solvent is critical for effective purification. Common solvents and solvent systems for recrystallization include:

Water (H₂O) chemicalbook.com

Aqueous ethanol (B145695) (EtOH/H₂O) chemicalbook.com

Ethyl acetate (B1210297) (EtOAc), often followed by cooling with dry ice chemicalbook.com

Ethyl acetate/pentane mixture chemicalbook.com

Dry acetonitrile (B52724) chemicalbook.com

Another advanced technique involves recrystallization from an organic solvent that contains a carbonyl compound, which has been shown to yield a high-purity product with a high recovery rate. google.com For removing specific impurities like boric acid or hydrolysis products of the tetrafluoroborate anion, a method involving the addition of excess hydrofluoric acid has been developed. google.com This process converts the impurities into fluoroboric acid, which can then be removed by distillation along with the excess hydrofluoric acid. google.com After recrystallization, the purified salt is typically dried under vacuum at an elevated temperature, such as 80°C, to remove any residual solvent. chemicalbook.com

| Purification Technique | Solvents/Reagents | Target Impurities |

| Recrystallization | Water, Aqueous Ethanol, Ethyl Acetate, Ethyl Acetate/Pentane, Dry Acetonitrile | General impurities |

| Recrystallization | Organic solvent with carbonyl compound | General impurities |

| Acid Treatment | Hydrofluoric Acid | Boric acid, BF₄⁻ hydrolysis products |

| Drying | Vacuum at 80°C | Residual solvents |

This compound as a Precursor in Salt Synthesis

This compound serves as a convenient starting material for the synthesis of other tetrabutylammonium salts through metathesis or ion-exchange reactions.

The utility of this compound as a precursor is particularly evident in aqueous systems, where it can be used to prepare other tetrabutylammonium salts. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This is typically achieved by reacting TBATFB with a salt containing the desired anion, leading to the precipitation of an insoluble tetrafluoroborate salt and leaving the desired tetrabutylammonium salt in solution, or vice versa. This method allows for the synthesis of various tetrabutylammonium compounds, such as the acetate, bromide, and nitrate (B79036) salts. chemicalbook.com

Challenges in Synthesis and Stability of Related Tetrabutylammonium Fluoride (B91410) Compounds

The synthesis and handling of the related compound, tetrabutylammonium fluoride (TBAF), present significant challenges, primarily concerning its stability and the preparation of its anhydrous form. mdpi.com

Anhydrous TBAF is inherently unstable, largely due to the presence of β-hydrogens on the butyl chains of the cation. mdpi.com This structure makes it susceptible to Hofmann elimination, a decomposition pathway that can occur even at temperatures as low as 0°C. mdpi.com This decomposition yields tributylamine, 1-butene, and fluoride or bifluoride ions, compromising the integrity of the reagent. unl.edu

Preparing truly anhydrous TBAF is notoriously difficult. Commercial TBAF is typically sold as a trihydrate (TBAF·3H₂O), and removing the water of hydration without causing decomposition is a major challenge. unl.edu Physical drying methods, such as heating under high vacuum, often lead to the formation of significant amounts of elimination byproducts and still leave residual water. unl.edu The presence of even trace amounts of water or other hydroxylic solvents can catalyze the decomposition of TBAF. researchgate.net These stability issues make TBAF much more difficult to handle and prepare in an anhydrous state compared to other quaternary ammonium fluorides like tetramethylammonium (B1211777) fluoride (TMAF), which lacks β-hydrogens and is therefore not prone to Hofmann elimination. mdpi.com

Electrochemical Research Applications of Tetrabutylammonium Tetrafluoroborate

Role as a Supporting Electrolyte in Advanced Electrochemical Systems

Tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBATFB) is a quaternary ammonium (B1175870) salt that serves as a crucial component in many electrochemical studies. Its primary role is that of a supporting electrolyte, a substance added to an electrochemical cell's solution to increase conductivity without directly participating in the electrode reactions. alfa-chemistry.com By providing a high concentration of inert ions, the supporting electrolyte minimizes the potential drop within the solution (iR drop) and ensures that the species of interest are transported to the electrode surface primarily by diffusion rather than migration. alfa-chemistry.com TBATFB is particularly well-suited for use in non-aqueous, organic solvents like acetonitrile (B52724) and tetrahydrofuran (B95107), where many organic and organometallic compounds are studied. alfa-chemistry.comresearchgate.net Its large tetrabutylammonium cation and tetrafluoroborate anion are electrochemically stable over a wide potential range, preventing them from interfering with the oxidation or reduction of the analyte. csic.es

Applications in Electrochemical Cells (e.g., Batteries, Supercapacitors)

Tetrabutylammonium tetrafluoroborate and similar tetraalkylammonium tetrafluoroborate salts are extensively studied as electrolytes in advanced energy storage systems like supercapacitors and batteries. csic.esresearchgate.net In electrochemical double-layer capacitors (EDLCs), or supercapacitors, energy is stored by the electrostatic adsorption of electrolyte ions onto the surface of high-surface-area electrode materials, such as activated carbon. mdpi.com The size and mobility of the electrolyte ions are critical factors determining the device's performance, including its capacitance, power density, and operating voltage window. csic.es

Research combining different tetraalkylammonium tetrafluoroborate electrolytes with various carbon monoliths has shown that the size of the cation (e.g., tetraethylammonium (B1195904), tetrapropylammonium, tetrabutylammonium) significantly affects the usable voltage window and the specific capacitance. csic.es The stability of the electrolyte broadens with the size of the cation, following the trend Bu₄NBF₄ > Pr₄NBF₄ > Et₄NBF₄. csic.es However, for microporous carbon materials, the trend for the practical working voltage window is reversed, as the smaller cations can access more of the electrode's micropores. csic.es This leads to higher specific capacitances for smaller cations. csic.es

In the context of batteries, particularly dual-ion batteries or hybrid "capacitor batteries," tetraalkylammonium salts like tetraethylammonium tetrafluoroborate (a close relative of TBATFB) have been used as additives to improve cycle stability and suppress unwanted side reactions, such as gas formation. researchgate.netnih.gov These salts can influence the formation of the solid electrolyte interphase (SEI) film on the electrode surface, which is crucial for the long-term performance and safety of the battery. researchgate.net

Below is a table summarizing research findings on the performance of tetraalkylammonium tetrafluoroborate electrolytes in supercapacitors.

| Cation | Electrode Material | Key Finding |

| Et₄N⁺ | Microporous Carbon Monolith | Higher specific capacitance compared to larger cations due to better pore accessibility. csic.es |

| Pr₄N⁺ | Mesoporous Carbon Monolith | Intermediate stability and working voltage window. csic.es |

| Bu₄N⁺ | Microporous & Mesoporous Carbon Monoliths | Widest electrochemical stability window among the tested cations. csic.es |

| Et₃NH⁺ | Commercial Activated Carbon | Effective as an ionic liquid electrolyte for supercapacitors operating over a wide temperature range (-40 °C to 80 °C). mdpi.com |

Supporting Electrolyte in Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the electrochemical properties of a chemical species in solution. nsf.gov In a typical CV experiment, a supporting electrolyte is essential to maintain solution conductivity. alfa-chemistry.com this compound is frequently chosen for this purpose in organic electrochemistry due to its high solubility in common organic solvents, wide electrochemical window, and chemical inertness. researchgate.net The size of the supporting electrolyte's ions can also influence the stability of electrochemically generated species, with larger electrolytes like TBATFB sometimes enhancing the stability of organometallic intermediates compared to smaller electrolytes like lithium perchlorate (B79767). nsf.gov

A primary application of cyclic voltammetry with TBATFB as the supporting electrolyte is the determination of the oxidation and reduction potentials of various molecules. rsc.org These potentials provide fundamental information about the electronic structure and reactivity of the species. For example, TBATFB has been used as the electrolyte in trifluoroacetic acid to study the electrochemical oxidation of metal carbonyls, allowing for the preparation and characterization of otherwise unstable 17-electron cations. rsc.org It has also been employed to determine the redox potentials of complex organic molecules like porphyrins. sigmaaldrich.com

The table below presents examples of compounds whose redox potentials have been determined using TBATFB as the supporting electrolyte.

| Compound Studied | Solvent | Key Finding |

| 5,10,15,20-tetra[3-(3-trifluoromethyl)phenoxy]porphyrin | Not specified | Enabled the determination of oxidation and reduction potentials by cyclic voltammetry. sigmaaldrich.com |

| Metal Carbonyls (e.g., [Cr(CO)₆], [Fe(CO)₅]) | Trifluoroacetic Acid | Allowed for the electrochemical oxidation and stabilization of 17-electron cations. rsc.org |

| Cholesteryl ethers | Dichloromethane | Main oxidation peak for the substances occurred within 1.8–2.0 V. researchgate.net |

| Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl) | Dimethylformamide (DMF) | Used to investigate the reduction of the electrolyte cation by the reduced porphyrin species. marquette.edu |

The electrochemical properties of bioactive compounds can be exploited for their detection and quantification. Voltammetric techniques, supported by electrolytes like TBATFB, offer a sensitive method for this purpose. Research has demonstrated the use of this compound as the supporting electrolyte in the voltammetric determination of Δ(9)-tetrahydrocannabinol (Δ(9)-THC), the primary psychoactive component of cannabis. sigmaaldrich.com Similarly, it has been used in the development of a square wave voltammetric method for determining indole, a compound found in food samples, in ethyl acetate (B1210297). researchgate.net This method achieved a low detection limit, demonstrating the utility of TBATFB in trace analysis of organic molecules in non-aqueous media. researchgate.net

Electrolyte in Electrodeposition and Electroplating Processes

Electrodeposition is a process that uses electric current to reduce dissolved metal cations to form a coherent metal coating on an electrode. The composition of the electrolyte bath is critical for controlling the properties of the deposited film, such as its morphology, grain size, and brightness. electrochemsci.org While many electroplating processes occur in aqueous solutions, non-aqueous electrolytes are important for depositing reactive metals or for specific applications. This compound has been used as an electrolyte for the electrodeposition of metals from supercritical fluids. Furthermore, related tetrafluoroborate solutions have been successfully used to electrodeposit β-PbO₂-coated titanium electrodes, which showed higher activity and durability compared to those prepared from traditional nitrate (B79036) baths. researchgate.net The electrolyte plays a role in determining the crystal structure and morphology of the deposited lead dioxide layer. researchgate.net

Application in Electrochemical Corrosion Studies

Understanding and preventing corrosion is a major field within electrochemistry. Electrochemical techniques are used to study the rate and mechanism of corrosion processes. The choice of electrolyte in these studies is important to simulate specific corrosive environments or to isolate particular electrochemical reactions. While specific studies focusing solely on TBATFB in corrosion are not as prevalent as in other areas, the principles of its use as a stable, non-interfering electrolyte are applicable. It can be used in non-aqueous environments to study the fundamental electrochemical behavior of metals and alloys without the complicating effects of water, such as hydrogen evolution.

Interfacial Electrochemistry and Electrode Surface Phenomena

This compound (TBATFB) plays a significant role in modulating electrochemical processes at the electrode-electrolyte interface. Its influence extends to self-assembly on metal surfaces, the functionalization of electrodes through electrochemical grafting, and its electrochemical behavior on a variety of electrode materials.

Impact on Self-Assembly Processes at Metal Surfaces (e.g., Alkylthiosulfate on Gold)

The presence of this compound in a non-aqueous solvent like tetrahydrofuran (THF) has been shown to inhibit the spontaneous self-assembly of alkylthiosulfates onto gold surfaces. cdnsciencepub.comresearchgate.netresearchgate.net This inhibitory effect is a unique characteristic of the tetrafluoroborate salt when compared to other tetrabutylammonium electrolytes. cdnsciencepub.comresearchgate.net The mechanism behind this inhibition is linked to the interactions between the electrolyte, trace amounts of water in the solvent, and the gold surface. cdnsciencepub.comresearchgate.netresearchgate.net While trace water is hypothesized to facilitate the formation of the self-assembled monolayer (SAM), the presence of this compound interferes with this process. cdnsciencepub.comresearchgate.net

Electrochemical Grafting for Surface Functionalization

Electrochemical grafting is a versatile technique for modifying electrode surfaces, and this compound is often employed as a supporting electrolyte in this process. dtic.mil One common method involves the electrochemical reduction of aryldiazonium tetrafluoroborate salts. This process generates aryl radicals that covalently bond to the electrode surface, forming a stable and functionalized layer. researchgate.net

For instance, the grafting of para-substituted tetrafluoroborate aryl diazonium salts onto a glassy carbon electrode (GCE) has been studied in an acetonitrile solution containing this compound. researchgate.net The nature of the substituent on the aryl diazonium salt influences the grafting process and the electrochemical properties of the resulting layer. researchgate.net This method allows for the tuning of interfacial properties, which is crucial for applications such as sensors and biosensors. dtic.mil

An example of this application is the modification of a glassy carbon electrode with 4,4'-oxydiphenylene bisdiazonium tetrafluoroborate in an acetonitrile solution with this compound as the supporting electrolyte. dtic.mil This modified electrode demonstrated sensitivity towards various flavonoids, highlighting the potential for creating tailored sensor surfaces. dtic.mil

Electrochemical Behavior on Diverse Electrode Materials (e.g., Glassy Carbon, Boron-Doped Diamond, Platinum)

This compound is a common supporting electrolyte in electrochemical studies due to its wide potential window. cdnsciencepub.com On a platinum electrode in acetonitrile, the usable potential range is approximately -2.9 V to +2.5 V. cdnsciencepub.com

The electrochemical behavior of TBATFB has been investigated in conjunction with various electrode materials. For instance, studies have explored its use with binder-free carbon monoliths, one being microporous and the other mesoporous. ossila.com The stability and working voltage window were found to broaden with an increase in the size of the tetraalkylammonium cation, following the trend Bu₄NBF₄ > Pr₄NBF₄ > Et₄NBF₄ for both types of monoliths. ossila.com

On glassy carbon electrodes , cyclic voltammetry in N,N-dimethylformamide (DMF) containing tetrabutylammonium electrolytes reveals large background currents at negative potentials. peacta.org The electrochemical response can also show variations depending on the anion present in the electrolyte. peacta.org

With boron-doped diamond (BDD) electrodes , electrochemical impedance spectroscopy (EIS) has been used to study charge transfer characteristics. The doping level of the BDD electrode significantly affects its electrochemical response. researchgate.netresearchgate.net Thicker BDD films have been shown to exhibit smaller peak potential differences and lower charge transfer resistance. nih.gov

On platinum electrodes , the electrochemical oxidation of the tetrafluoroborate anion has been observed. cdnsciencepub.comresearchgate.net The oxidation of pre-adsorbed carbon monoxide on platinum single crystal electrodes in an ionic liquid containing the tetrafluoroborate anion has also been studied, demonstrating the surface-sensitive nature of the reaction. ua.es

The anodic oxidation of the tetrafluoroborate anion (BF₄⁻) on a platinum electrode can lead to the generation of boron trifluoride (BF₃), a Lewis acid. researchgate.net In cyclic voltammetry of a TBATFB/acetonitrile electrolyte system, two anodic processes are observed. A broad plateau appears between approximately +1.5 V and +2.3 V, followed by a current that increases with potential beyond +2.3 V. cdnsciencepub.com This indicates the electrochemical decomposition of the BF₄⁻ anion at positive potentials. cdnsciencepub.com

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the charge transfer resistance (Rct) at the electrode-electrolyte interface. ossila.comnih.gov This resistance is related to the activation barrier of the electrochemical reactions occurring at the interface. ossila.com

Studies on boron-doped diamond electrodes have shown that the charge transfer resistance is influenced by the doping level and the surface treatment of the electrode. researchgate.netresearchgate.net For instance, thicker BDD films exhibit lower charge transfer resistance, indicating a faster electron transfer rate. nih.gov In the presence of a redox couple like K₃[Fe(CN)₆]/K₄[Fe(CN)₆], the impedance spectra of BDD electrodes can show deviations from ideal reversible behavior, which can be attributed to a partial blocking of the electrode surface. researchgate.netresearchgate.net

The table below presents data on the charge transfer resistance for LiFePO₄ electrodes with different polymer binder compositions, illustrating how interfacial properties can be tuned.

| PVDF:PSTFSILi Ratio | Charge Transfer Resistance (Rct) in Ω |

| 100:0 | 195 ± 5 |

| 80:20 | 177 ± 5 |

| 60:40 | 145 ± 5 |

| 40:60 | 257 ± 6 |

| 20:80 | 170 ± 5 |

This data is illustrative of how charge transfer resistance is measured and can be influenced by the composition of the electrode interface. desy.de

Ionic Transport and Conductivity Mechanisms

The ionic transport and conductivity of this compound are crucial properties for its application as an electrolyte. These have been studied in various organic solvents using conductometric methods. cdnsciencepub.comua.es The Fuoss conductance-concentration equation is often used to analyze the data in terms of the limiting molar conductance (Λₒ), the association constant (Kₐ), and the association diameter (R). cdnsciencepub.comua.es

The degree of interaction between the ions and the solvent is reflected in the association constant (Kₐ), with the viscosity of the solvent playing a significant role. cdnsciencepub.comua.es For instance, in formamide (B127407), the ionic interaction for TBATFB is higher compared to other solvents like nitromethane (B149229) and N-methyl formamide. cdnsciencepub.comua.es This is attributed to factors such as dipole-dipole interactions and hydrogen bond formation. cdnsciencepub.comua.es

The limiting molar conductance and association constants of this compound in different solvents at 298.15 K are presented in the table below.

| Solvent | Limiting Molar Conductance (Λₒ) in S·cm²·mol⁻¹ | Association Constant (Kₐ) in dm³·mol⁻¹ |

| Nitromethane (NM) | 108.35 (± 0.12) | 19.35 (± 0.89) |

| N-Methyl Formamide (NMF) | 41.51 (± 0.05) | 18.28 (± 0.65) |

| Formamide (FA) | 26.58 (± 0.03) | 21.09 (± 0.77) |

Data sourced from the Journal of Chemical & Engineering Data. cdnsciencepub.comua.es

The ionic conductivity is also influenced by the size of the anion. In solvents with lower dielectric constants, salts with the weakly coordinating tetrafluoroborate anion exhibit lower ion association constants compared to salts with larger anions, leading to greater dissociation. researchgate.net

Spectroelectrochemical Investigations Employing this compound

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide real-time information about the structural and electronic changes occurring at an electrode surface during a redox process. wikipedia.orgmetrohm.com this compound is an ideal supporting electrolyte for these studies due to its electrochemical stability and optical transparency in the UV-Visible and infrared regions in common organic solvents like acetonitrile. researchgate.netualberta.ca

In UV-Visible (UV-Vis) spectroelectrochemistry , TBATFB in acetonitrile has been used to study the reduction of chemisorbed molecular layers on optically transparent electrodes. ualberta.ca The technique allows for the observation of new absorption features in the visible spectrum as molecules are electrochemically reduced, providing insight into the formation of anion radicals and their electronic structure. ualberta.canih.gov

Infrared (IR) spectroelectrochemistry also utilizes TBATFB to investigate electrochemical processes. Studies on the anodic and cathodic breakdown of the acetonitrile/TBATFB electrolyte system at a platinum electrode have identified the specific chemical products formed. researchgate.net For example, anodic breakdown primarily yields the adduct CH₃CNBF₃, while cathodic breakdown can produce the anion of 3-aminocrotonitrile. researchgate.net These in-situ techniques are powerful for elucidating reaction mechanisms at the molecular level. researchgate.netnih.govrsc.org

Catalytic Applications in Organic Synthesis and Reaction Mechanism Studies

Tetrabutylammonium (B224687) Tetrafluoroborate (B81430) as a Phase Transfer Catalyst

Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. Tetrabutylammonium salts, including the tetrafluoroborate, are prominent examples of phase transfer catalysts. medchemexpress.comnih.gov The lipophilic nature of the tetrabutylammonium cation allows it to transport anions from an aqueous or solid phase into an organic phase, where the reaction with an organic substrate can proceed at a much faster rate. nih.gov

The fundamental mechanism of phase transfer catalysis involving tetrabutylammonium salts hinges on the ability of the bulky, lipophilic tetrabutylammonium cation (TBA⁺) to form an ion pair with an anion (such as a reactant or a catalyst) and shuttle it from an aqueous or solid phase into a non-polar organic phase where the substrate is dissolved. nih.govcore.ac.uk The large alkyl groups of the TBA⁺ cation render the ion pair soluble in the organic solvent. Once in the organic phase, the anion is less solvated and therefore more reactive, or "naked," which significantly accelerates the reaction rate. theaic.org

While specific mechanistic studies detailing the ion transfer dynamics of the tetrafluoroborate (BF₄⁻) anion with the tetrabutylammonium cation across immiscible phases are not extensively detailed in the available literature, the general principles of phase transfer catalysis for other tetrabutylammonium halides (TBAX) have been studied. These studies suggest that the catalytic activity is attributable to interfacial reactions. nih.gov The interface can be the bulk water-oil interface or the microinterface formed in a microemulsion-like liquid phase. nih.gov The efficiency of the transfer process is influenced by factors such as the nature of the anion, the organic solvent, temperature, and the concentration of the catalyst. nih.gov

The use of tetrabutylammonium salts as phase transfer catalysts can lead to a significant enhancement in reaction rates and, in some cases, improved product selectivity. By bringing the reacting species together in a single phase, the kinetic barrier to reaction is lowered, often allowing for milder reaction conditions, such as lower temperatures and shorter reaction times. This, in turn, can minimize the formation of undesired byproducts that may occur under more forcing conditions.

Applications in Specific Organic Transformations

Tetrabutylammonium tetrafluoroborate is cited as a reagent or catalyst in several classes of organic reactions, including fluorination, olefin addition, and cyclization reactions. medchemexpress.com

While this compound is mentioned in the context of fluorination reactions, specific examples where it acts as a catalyst are not well-documented in the surveyed literature. medchemexpress.com More commonly, other tetrabutylammonium salts, such as tetrabutylammonium fluoride (B91410) (TBAF) and tetrabutylammonium bifluoride (TBABF), are employed as sources of the fluoride anion for nucleophilic fluorination. organic-chemistry.org For instance, tetrabutylammonium bifluoride has been shown to be an effective reagent for the nucleophilic fluorination of triflates, providing excellent yields with minimal elimination byproducts. organic-chemistry.org It is plausible that in certain contexts, the tetrafluoroborate anion from TBATFB could serve as a fluoride source, though this is distinct from a catalytic role for the entire compound.

The application of this compound in olefin addition and cyclization reactions is also noted in a general sense. medchemexpress.com However, specific examples in the scientific literature where TBATFB is the catalyst of choice for these transformations are scarce. In contrast, tetrabutylammonium fluoride (TBAF) has been demonstrated to catalyze the addition of silylalkynes to carbonyl compounds and to mediate the cyclization of alkyne substrates to form heterocycles like isoxazolines and pyrazolines. organic-chemistry.orgorganic-chemistry.org These reactions often proceed through the generation of a key anionic intermediate facilitated by the fluoride ion. While the tetrafluoroborate anion is generally considered non-basic and a poor nucleophile, the role of the tetrabutylammonium cation as a phase transfer agent could potentially be exploited in certain addition and cyclization reactions where another species is the active nucleophile.

One of the documented applications of this compound is in the synthesis of biologically relevant macrolactones, such as Sansalvamide A. sigmaaldrich.com Sansalvamide A is a cyclic pentadepsipeptide with notable antitumor properties. northwestern.edunih.gov The synthesis of such macrolactones often involves a critical macrolactonization or macrocyclization step. While commercial suppliers list this compound as a reagent used in the synthesis of Sansalvamide A, the specific details of the reaction step in which it is employed and its precise role (e.g., as a phase transfer catalyst for a coupling reagent or as an additive to promote cyclization) are not explicitly detailed in the readily available scientific literature. sigmaaldrich.com The synthesis of Sansalvamide A and its derivatives has been accomplished through various routes, including solid-phase synthesis followed by on-resin macrocyclization. northwestern.edunih.gov

Arylketone Synthesis via Electrochemical Oxidation

This compound is frequently employed as a supporting electrolyte in the electrochemical synthesis of arylketones. sigmaaldrich.com In these reactions, it plays a crucial role in facilitating the flow of current and enabling the necessary redox processes at the electrode surfaces. While not a catalyst in the traditional sense of being consumed and regenerated in a chemical cycle, its presence is essential for the electrochemical apparatus to function.

The synthesis often involves the oxidation of aryl precursors to generate reactive intermediates. The general mechanism in such electrochemical processes, for instance in nickel-catalyzed reactions, involves the reduction of a metal pre-catalyst at the cathode to a lower oxidation state. This low-valent species then undergoes oxidative addition with an organohalide. The resulting intermediate can then participate in coupling reactions to form the desired carbon-carbon bonds characteristic of arylketones. nih.gov TBATFB's role is to maintain charge neutrality in the solution and to provide a medium with sufficient ionic conductivity for the electron transfer events to occur efficiently. sigmaaldrich.comnih.gov It is also used as an electrolyte additive in the synthesis of conducting polymers, which can be relevant in modified electrodes for electrosynthesis. sigmaaldrich.com

N-Alkylation of Imides

This compound has demonstrated significant efficacy as a phase-transfer catalyst (PTC) for the N-alkylation of imides. sigmaaldrich.comtcichemicals.com This type of reaction is fundamental in organic synthesis for creating carbon-nitrogen bonds. In a typical system, an imide is deprotonated by a base, such as potassium carbonate, to form an imide anion. This anion, however, is often poorly soluble in the organic solvent where the alkylating agent (an alkyl halide) resides.

TBATFB facilitates the reaction by exchanging its tetrafluoroborate anion for the imide anion, forming a lipophilic ion pair with the tetrabutylammonium cation. This ion pair is soluble in the organic phase, allowing the imide anion to react with the alkyl halide. Research has shown that in N-benzylation reactions of imides, TBATFB exhibits a high catalytic effect. tcichemicals.com The process can often be carried out under solvent-free conditions, which is advantageous for green chemistry. tcichemicals.com

Hydrogenation, Hydroboration, and Hydroformylation Catalysis

The application of this compound in hydrogenation, hydroboration, and hydroformylation reactions presents a varied profile.

Hydrogenation: Recent studies have explored the use of quaternary ammonium (B1175870) salts as metal-free catalysts for hydrogenation. In the hydrogenation of alkynes, this compound was shown to have catalytic activity, affording the corresponding olefin in a 61% yield, although it was less effective than tetrabutylammonium chloride under the same conditions. tcichemicals.com This indicates that both the cation and the anion of the salt play a role in the catalytic performance. tcichemicals.com These catalysts are of growing interest as more environmentally friendly and cost-effective alternatives to traditional heavy metal catalysts. researchgate.net

Hydroboration and Hydroformylation: The direct catalytic role of this compound in hydroboration and hydroformylation reactions is not well-documented in scientific literature. Hydroboration is typically catalyzed by borane (B79455) adducts themselves or by transition metal complexes. osti.gov Similarly, hydroformylation, an industrial process to produce aldehydes from alkenes, predominantly relies on catalysts based on rhodium and other transition metals. researchgate.netnih.gov While TBATFB is a standard electrolyte in electrochemistry, its specific application as a primary catalyst or co-catalyst in these particular transformations has not been established.

Influence of External Factors on Catalytic Performance

CO2-Induced Melting Point Depression in Catalytic Systems

There is no readily available scientific literature describing the specific phenomenon of CO2-induced melting point depression for this compound within a catalytic system. While this effect has been observed for other types of ionic liquids, such as certain imidazolium (B1220033) chlorides where CO2 pressure can significantly lower the melting point, specific data for TBATFB is not present in the surveyed research. researchgate.net However, the use of CO2 as a trigger to switch selectivity in catalytic hydrogenations on CO2-responsive supports has been reported, demonstrating the innovative ways external factors can influence catalytic processes. nih.gov

Integration with Green Chemistry Principles in Catalysis

The use of this compound in catalysis aligns with several key principles of green chemistry, which aim to make chemical processes more environmentally sustainable.

One of the primary contributions of TBATFB to green chemistry is its role as a phase-transfer catalyst. As demonstrated in the N-alkylation of imides, it can facilitate reactions between reagents in different phases (e.g., solid-liquid), often obviating the need for large quantities of organic solvents. tcichemicals.com In some cases, these reactions can proceed under solvent-free conditions, significantly reducing waste and environmental impact. tcichemicals.com

Furthermore, its application as a supporting electrolyte in electrochemical synthesis represents another facet of its green chemistry credentials. sigmaaldrich.com Electrosynthesis can be an inherently greener methodology compared to traditional organic synthesis because it often avoids the use of hazardous and stoichiometric oxidizing or reducing agents. Instead, it uses clean electrical current as the "reagent" for redox transformations. nih.gov

The development of metal-free hydrogenation systems using catalysts like TBATFB also contributes to green chemistry by replacing catalysts based on rare, toxic, and expensive heavy metals. tcichemicals.com Efficient, stable, and reusable catalysts are central to sustainable chemical industries, as they lower operational costs, reduce waste from byproducts, and minimize the need for frequent catalyst replacement and disposal.

Advanced Materials Science and Engineering Applications

Applications in Perovskite Solar Cells (PSCs)

Tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF₄) has emerged as a critical component in the advancement of perovskite solar cells (PSCs), a promising technology in the field of photovoltaics. Its application primarily revolves around enhancing the performance and longevity of these devices through various mechanisms.

TBABF₄ is utilized as a passivator to boost both the efficiency and stability of PSCs. sigmaaldrich.comnih.govrsc.org The process of passivation involves treating the perovskite film to reduce defects, which are often a source of energy loss and degradation. The introduction of TBABF₄ helps in neutralizing these defects, leading to improved photovoltaic performance. researchgate.net Research has shown that devices modified with tetrabutylammonium salts can achieve higher power conversion efficiencies (PCE) and superior resistance to environmental factors like humidity and heat. researchgate.net

Polycrystalline perovskite films inherently contain grain boundaries, which are interfaces between adjacent crystal grains. These boundaries and the surface of the perovskite layer are prone to having a high density of defects, such as under-coordinated lead ions and halide vacancies. These defects act as charge traps, leading to non-radiative recombination of charge carriers (electrons and holes), which is a major pathway for energy loss and a contributor to device instability. sigmaaldrich.comnih.govrsc.orgnih.gov

The interface between the perovskite absorber layer and the hole transport layer (HTL) is a critical junction for efficient charge extraction. Defects and energy level misalignment at this interface can impede the flow of charge, thereby reducing the device's open-circuit voltage (VOC) and fill factor (FF).

A key strategy for improving the environmental stability of PSCs is the formation of a 2D perovskite layer on top of the primary 3D perovskite structure. TBABF₄ acts as a source of TBA⁺ cations, which can react with the 3D perovskite surface to form a thin, robust 2D perovskite capping layer. sigmaaldrich.comnih.gov This results in the creation of a 2D/3D heterostructure. sigmaaldrich.comnih.gov

This 2D layer is significantly more resistant to moisture and other environmental stressors compared to the 3D perovskite. It acts as a protective shield, preventing the underlying 3D perovskite from degrading. sigmaaldrich.comnih.gov This bilayered structure not only enhances stability but also contributes to defect passivation and improved charge transport, making it a highly effective approach for developing long-lasting and efficient perovskite solar cells. sigmaaldrich.comnih.gov

Table 1: Impact of Tetrabutylammonium Salt Treatment on Perovskite Solar Cell Performance

| Treatment Method | Key Finding | Reported Improvement |

|---|---|---|

| Post-treatment with TBABF₄ | Passivates grain boundaries and reduces charge traps. sigmaaldrich.comnih.govrsc.org | Boosted performance and stability of the fabricated PSCs. sigmaaldrich.comnih.gov |

| TBABF₄ as a source of TBA⁺ cations | Forms a protective 2D/3D heterostructure. sigmaaldrich.comnih.gov | Increases the intrinsic stability of the perovskite layer. sigmaaldrich.comnih.gov |

| TBABr as an ion dopant | Leads to high-quality perovskite films with enhanced crystallinity. researchgate.net | Optimized device yielded a PCE of 20.16%. researchgate.net |

| TBA⁺ incorporation | Improves film coverage and hydrophobicity. | Cells maintained original PCE after 45 days under ambient conditions. |

Polymer and Composite Electrolyte Development

In the realm of polymer science, tetrabutylammonium tetrafluoroborate is valued as a component in the creation of electrolytes for various electrochemical applications.

This compound is used as a supporting electrolyte additive in the synthesis and operation of conducting polymers, such as those derived from polythiophene. sigmaaldrich.com Conducting polymers require an electrolyte to facilitate ion movement, which is essential for the electrochemical doping and de-doping processes that underpin their electronic properties.

Table 2: Experimental Conditions for Electropolymerization using TBABF₄

| Parameter | Details | Source |

|---|---|---|

| Polymer | Poly(3,4-dimethylpropylenedioxythiophene) (PProDOT-Me₂) | rsc.org |

| Electrolyte | This compound (TBABF₄) | rsc.org |

| Purification | Recrystallization from a 1:2 ethanol (B145695):water mixture | rsc.org |

| Solvents Used | Acetonitrile (B52724) (ACN), Propylene (B89431) Carbonate (PC) | rsc.org |

| Concentration Range | 0.1 M to 1.0 M | rsc.org |

| Purpose | To act as the supporting electrolyte during cyclic voltammetric or potentiostatic polymerization. | rsc.org |

Function as a Plasticizer in Polymer Matrices

Plasticizers are additives that increase the flexibility or plasticity of a material, typically a polymer. Their incorporation into a polymer matrix can reduce the crystallinity and increase the segmental mobility of the polymer chains. rsc.orgnih.gov This enhancement in chain dynamics facilitates greater ion dissociation and provides a higher number of mobile charge carriers, which is particularly beneficial in solid polymer electrolytes. rsc.org

Plasticizers play a crucial role in composite polymer solid electrolytes by making the polymer matrix more amorphous, which is the state where ion conduction primarily occurs. rsc.orgnih.gov While common plasticizers include non-volatile organic solvents like ethylene (B1197577) carbonate (EC) and propylene carbonate (PC), low molecular weight polymers such as polyethylene (B3416737) glycol (PEG) are also used. rsc.orgnih.gov

Ionic liquids are also considered for this role. Some studies have focused on ternary polymer electrolytes, which consist of a polymer and two salts; one salt provides the lithium cation, while the other introduces additional anions that can help plasticize the polymer chains. nih.gov Although specific research highlighting this compound's function as a primary plasticizer is not extensively documented, its nature as an ionic liquid suggests potential in this application, similar to other ionic liquids used to enhance polymer chain mobility and ionic conductivity in solid-state batteries. nih.gov

Development of Hybrid Nanocomposite Solid Electrolytes

A significant application of this compound is in the formulation of hybrid nanocomposite solid electrolytes. These materials combine an organic salt with inorganic nanomaterials to achieve superior ionic conductivity and stability.

Detailed research has been conducted on a hybrid nanocomposite solid electrolyte system composed of tetra-n-butylammonium tetrafluoroborate ((n-C₄H₉)₄NBF₄) and nanocrystalline magnesium oxide (MgO). In this system, the interaction between the salt and the high-surface-area MgO nanoparticles leads to the formation of an interface-stabilized amorphous phase of the salt on the nanoparticle surface. Analysis using Differential Scanning Calorimetry (DSC) estimated the thickness of this amorphous layer to be approximately 4.8 nm. rsc.org

| Property | Value | Conditions |

| Composite System | (n-C₄H₉)₄NBF₄ – MgO | |

| Amorphous Layer Thickness | 4.8 nm | - |

| Max. Ionic Conductivity | 1.1 × 10⁻³ S/cm | At 150 °C |

| Electrochemical Stability | Up to 2.5 V | - |

| Conductivity Enhancement | ~1000x | Compared to pure Bu₄NBF₄ |

Metal-Organic Frameworks (MOFs) Synthesis and Functionalization

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The synthesis of MOFs can be influenced by various additives that act as templates or structure-directing agents (SDAs).

The use of ionic liquids as solvents in the "ionothermal synthesis" of MOFs has led to the creation of novel frameworks. In many cases, the cation from the ionic liquid becomes incorporated into the MOF structure, acting as a template around which the anionic framework assembles. nih.gov While the direct use of this compound as a primary building block in MOF synthesis is not widely reported, related quaternary ammonium (B1175870) compounds play significant roles. For instance, tetrabutylammonium hydroxide (B78521) (TBAH) is known to function as an SDA in the synthesis of advanced materials. nbinno.com

Furthermore, other quaternary ammonium salts, such as the surfactant cetyltrimethylammonium bromide (CTAB), have been used to control the crystallite size and introduce hierarchical porosity in MOFs, combining the inherent microporosity of the MOF with mesopores formed between MOF nanoparticles. rsc.org This demonstrates a broader strategy where the chemical properties of quaternary ammonium salts are leveraged to guide the formation and morphology of MOFs. The selection of anions, such as those in tetraphenylborate-based MOFs, has also been explored for creating solid electrolytes. rsc.org

Advanced Graphene and Nanomaterial Composites Synthesis

Graphene and its composites are at the forefront of materials research for applications in electronics, energy storage, and more. While this compound is not typically a reactant in the direct synthesis of graphene or its composites, it plays a critical role as an electrolyte for the electrochemical testing and application of these materials. researchgate.netrsc.org

The effectiveness of energy storage devices like electrochemical double-layer capacitors (EDLCs) and batteries depends heavily on the properties of the electrolyte. ias.ac.in Ionic liquids are considered highly promising electrolytes for these devices due to their wide electrochemical potential windows and thermal stability. ias.ac.inresearchgate.net The tetrafluoroborate (BF₄⁻) anion, in particular, has been shown to be effective in electrolytes for double-layer capacitors. ias.ac.in

Research on graphene-based EDLCs has explored the use of tetrafluoroborate-based ionic liquids, such as 1-butyl-4-methylpyridinium tetrafluoroborate ([BMPy][BF₄]), often diluted with organic solvents to reduce viscosity and improve performance. ias.ac.inresearchgate.net Similarly, tetraethylammonium (B1195904) tetrafluoroborate (TEABF₄) has been investigated as a functional additive in electrolytes for lithium-ion batteries that use graphite (B72142) anodes. The addition of TEABF₄ was found to reduce the interface impedance between the graphite electrode and the electrolyte, leading to improved rate capability and cycle stability of the battery cells. researchgate.net These examples highlight the essential function of tetrafluoroborate-based ionic liquids, including this compound, as high-performance electrolytes that enable the advanced functionalities of graphene and nanomaterial composites in energy storage applications.

Fundamental Physico Chemical Investigations

Solvation Dynamics and Ion Association Studies

The study of tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu4NBF4) in different solvents provides critical insights into the nature of ion-ion and ion-solvent interactions. Conductance measurement is a primary tool for probing these interactions, offering a quantitative analysis of phenomena such as ion association and solvation. nist.govacs.org

Molecular Interactions in Various Solvent Systems (e.g., Nitromethane (B149229), Methylformamide, Formamide (B127407), N,N-Dimethylformamide)

The molecular interactions of tetrabutylammonium tetrafluoroborate have been systematically studied in a range of organic solvents, including nitromethane (NM), N-methylformamide (NMF), and formamide (FA). acs.org In these protic and aprotic solvents, the behavior of the electrolyte is largely governed by ion-dipole interactions. acs.org The extent of these interactions is influenced by the physical properties of the solvent, such as viscosity and dielectric constant. acs.orgresearchgate.net

In solvents like nitromethane, N-methylformamide, and formamide, conductometric studies reveal significant molecular interactions primarily driven by ion-dipole forces. acs.org The formation of ion-pairs, where the tetrabutylammonium cation (Bu4N+) and the tetrafluoroborate anion (BF4-) are in close proximity, is a key feature. nist.govacs.org In solvents with lower dielectric constants, such as 1,3-dioxolane, the deviation of conductance from linearity suggests the formation of not only ion-pairs but also triple-ions (e.g., (Bu4N)2BF4+ or Bu4N(BF4)2-). nist.gov The large size of the tetrabutylammonium cation results in it being poorly solvated in many organic electrolytes. researchgate.net

Determination of Ionic Association Constants and Limiting Molar Conductances

The quantitative aspects of ion pairing are described by the association constant (K_A), while the efficiency of an electrolyte in carrying current at infinite dilution is given by the limiting molar conductance (Λ_o). These parameters are typically determined by analyzing precise conductance measurements at various concentrations using the Fuoss conductance-concentration equation (1978). nist.govacs.org

Studies at 298.15 K have yielded these parameters for this compound in several solvents. For instance, the ionic interaction, as expressed by K_A, is found to be highest in formamide compared to nitromethane and N-methylformamide, highlighting the significant role of the solvent's properties. acs.org The viscosity of the solvent, in particular, has been shown to play an important role in the ion-dipole interactions. acs.orgresearchgate.net

Below is a table summarizing the limiting molar conductance and ion-pair association constants for this compound in various solvents at 298.15 K.

| Solvent | Limiting Molar Conductance (Λ_o) / S·cm²·mol⁻¹ | Association Constant (K_A) / dm³·mol⁻¹ | Reference |

| Nitromethane (NM) | 102.35 | 18.23 | acs.org |

| N-Methylformamide (NMF) | 88.16 | 21.15 | acs.org |

| Formamide (FA) | 26.60 | 45.40 | acs.org |

| Acetonitrile (B52724) (CH₃CN) | 179.95 | 18.00 | nist.gov |

| Methanol (CH₃OH) | 108.30 | 25.00 | nist.gov |

| Dimethylsulfoxide (DMSO) | 42.50 | 20.00 | nist.gov |

Application of Reference Electrolyte Methods in Conductance Analysis

To understand the contribution of individual ions to the total conductivity, the limiting molar conductance (Λ_o) must be separated into its ionic components (λ_o⁺ and λ_o⁻). The reference electrolyte method is a widely accepted approach for this purpose. acs.orgnih.gov Tetrabutylammonium tetraphenylborate (B1193919) (Bu4NBPh4) is frequently used as the "reference electrolyte" because its cation and anion are large, symmetrical, and have nearly equal van der Waals volumes and mobilities in many solvents. nist.govacs.orgrsc.org By assuming that the limiting molar conductance of Bu4NBPh4 can be equally divided between its cation and anion, the limiting ionic conductances for the tetrabutylammonium ion (Bu4N+) and the tetraphenylborate ion (BPh4-) can be estimated. nih.gov These values can then be used to calculate the limiting ionic conductance of other ions, such as the tetrafluoroborate anion (BF4-), from the total limiting molar conductance of the salt. acs.orgnih.gov

Elucidation of Ion-Solvent and Solvent-Solvent Interactions

The analysis of conductance data provides deep insights into the interactions between the electrolyte ions and the solvent molecules. The Walden product (Λ_oη, where η is the viscosity of the solvent) is a useful parameter for examining these interactions. nist.govnih.gov For the tetrabutylammonium ion, its large size and low charge density mean it is generally considered to be unsolvated in most aprotic solvents. researchgate.netrsc.org

Analysis of Dipole-Dipole Interactions and Hydrogen Bonding

Intermolecular forces, including dipole-dipole interactions and hydrogen bonding, are fundamental to understanding the behavior of this compound in solution. chemistrysteps.com Dipole-dipole interactions occur between polar molecules and are a primary driver for solvation in polar aprotic solvents like nitromethane and N,N-dimethylformamide. acs.orglibretexts.org

Spectroscopic Characterization Methodologies

Spectroscopic techniques are employed to validate and complement the findings from conductance studies. Fourier-transform infrared (FT-IR) spectroscopy is particularly useful for probing the solvation phenomenon. acs.org By observing shifts in the characteristic vibrational bands of the solvent upon the addition of the electrolyte, direct evidence of ion-solvent interactions can be obtained. acs.orgresearchgate.net For example, changes in the band intensities of solvents like nitromethane, N-methylformamide, and formamide have been used to confirm the presence of strong ion-dipole interactions with this compound. acs.org

Other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are also used to characterize the structure of the salt and its interactions in solution. researchgate.net For instance, ¹H-NMR and ¹⁹F-NMR can provide information about the local chemical environment of the cation and anion, respectively. researchgate.net These methods, combined with conductometric analysis, provide a comprehensive picture of the physico-chemical properties of this compound in solution.

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Interaction Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to investigate the molecular interactions of this compound (TBATFB). nih.gov By analyzing the vibrational modes of the constituent ions, researchers can gain insights into ion-ion, ion-solvent, and hydrogen bonding interactions. tcichemicals.comsigmaaldrich.comnist.gov

Studies on ionic liquids containing the tetrafluoroborate (BF₄⁻) anion reveal that its intramolecular vibrational absorption band, specifically the 3-fold degenerate mode (ν₃) appearing in the 900–1150 cm⁻¹ range, is highly sensitive to the local environment. alfachemic.com The splitting of this band indicates a reduction in the anion's symmetry, which is directly influenced by interactions with the surrounding cations or solvent molecules. alfachemic.com The nature of the cation significantly affects the spectroscopic behavior of the BF₄⁻ anion, highlighting that even weakly coordinating anions are sensitive to their local interactions. alfachemic.com

When TBATFB is dissolved in various solvents, such as nitromethane, N-methyl formamide, and formamide, FT-IR spectroscopy can be used to probe the solvation phenomenon. tcichemicals.comsigmaaldrich.com Changes in the intensity and position of the characteristic absorption bands of the solvents upon the addition of the electrolyte provide evidence of ion-dipole interactions. tcichemicals.comsigmaaldrich.com For instance, research combining FT-IR with conductometric studies has shown that high molecular interaction in these systems is primarily due to ion-dipole forces. tcichemicals.comsigmaaldrich.com Furthermore, in studies involving water, FT-IR can detect the formation of hydrogen bonds between water molecules and the fluorine atoms of the tetrafluoroborate anion. chemicalbook.comscbt.com

Advanced FT-IR techniques, like Attenuated Total Reflection (ATR)-FT-IR, are particularly useful for studying these interactions at interfaces and in complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Product Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the qualitative and quantitative analysis of this compound. Both ¹H NMR and ¹⁹F NMR are commonly employed to characterize the compound and monitor its role in chemical reactions.

The ¹H NMR spectrum of this compound provides characteristic signals for the protons of the four butyl chains of the tetrabutylammonium (TBA⁺) cation. researchgate.net The integration and chemical shifts of these signals confirm the structure of the cation and can be used to quantify the compound in a mixture.

¹⁹F NMR spectroscopy is particularly useful for observing the tetrafluoroborate (BF₄⁻) anion. Titration experiments monitored by ¹⁹F NMR can be used to study the interactions between the BF₄⁻ anion and other species in solution. alfa-chemistry.com

In synthetic chemistry, NMR is crucial for product analysis. For example, when tetrabutylammonium salts are used as initiators or catalysts, NMR spectroscopy helps in monitoring the reaction progress and characterizing the final products. aps.org It allows for the identification of by-products and provides insights into reaction mechanisms, such as the role of the counter-cation in polymerization reactions. aps.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Film Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides detailed information about the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. mdpi.com This makes it an ideal method for characterizing thin films or surface modifications involving this compound.

In a hypothetical scenario where TBATFB is part of a surface film, for instance, as an electrolyte component in a solid-electrolyte interphase (SEI) layer of a battery or an additive in a polymer coating, XPS analysis would proceed as follows. The survey scan would first identify the elements present on the surface, which would be expected to include Carbon (C), Nitrogen (N) from the cation, and Boron (B) and Fluorine (F) from the anion, in addition to elements from the substrate or other components.

High-resolution XPS scans of the C 1s, N 1s, B 1s, and F 1s regions would provide information about their chemical bonding environments. For example, the binding energy of the N 1s peak would confirm the presence of the quaternary ammonium (B1175870) cation. The B 1s and F 1s peaks would be characteristic of the tetrafluoroborate anion. Any shifts in these binding energies compared to the pure compound could indicate interactions with other materials on the surface, such as charge transfer. mdpi.com XPS can also be used to determine the relative atomic concentrations of these elements on the surface, providing a quantitative analysis of the film's composition.

By varying the take-off angle of the ejected photoelectrons (Angle-Resolved XPS or ARXPS), a non-destructive depth profile of the top few nanometers of the film can be constructed, revealing the distribution of the ions within the surface layer. mdpi.com

Investigations of Optical Characteristics (e.g., Optical Conductivity, Dielectric Constant)

The optical properties of this compound are important for its use in various electronic and electrochemical devices. Key parameters include the refractive index, dielectric constant, and optical conductivity.

The refractive index (n) , a measure of how light propagates through a material, has been reported for this compound to be approximately 1.41.

Optical conductivity is related to the absorption of light and the subsequent generation of charge carriers. Direct measurements of the optical conductivity of TBATFB are not extensively reported. However, its ionic conductivity in various solvents and in the solid state has been studied. scbt.com The high-temperature phase of TBATFB exhibits cubic symmetry and possesses significant ionic conductivity, a property shared with other tetrabutylammonium salts. It is important to distinguish ionic conductivity, which involves the transport of ions, from electronic or optical conductivity, which involves the movement of electrons and holes.

Optical and Related Properties of this compound

| Property | Value/Observation | Reference |

|---|---|---|

| Refractive Index | ~1.41 | |

| Ionic Conductivity | The high-temperature phase exhibits high ionic conductivity. | |

| Dielectric Properties | As an electrolyte, it influences the dielectric constant of solvents. | aps.org |

Computational and Theoretical Studies

To complement experimental findings, computational and theoretical methods are employed to gain a deeper, molecular-level understanding of this compound.

Quantum Chemical Calculations for Understanding Bonding and Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of the this compound ion pair. These calculations provide detailed information about the geometry, electronic structure, and nature of the interactions between the TBA⁺ cation and the BF₄⁻ anion.

Energy decomposition analysis (EDA) can further dissect the interaction energy into distinct components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. This reveals the dominant nature of the interaction, which for many ionic liquids is found to be primarily electrostatic. chemicalbook.com

Insights from Quantum Chemical Calculations

| Calculated Property | Typical Finding | Reference |

|---|---|---|

| Optimized Geometry | Provides stable conformations of the ion pair. | |

| Interaction Energy | Determines the stability of the ion pair. | |

| Nature of Bonding | Primarily electrostatic with contributions from hydrogen bonding. | chemicalbook.com |

Modeling of Ion-Pair Formation and Solvation Phenomena

Understanding the behavior of this compound in solution requires modeling the complex phenomena of ion-pair formation and solvation. These models combine theoretical calculations with experimental data, such as from conductometric measurements. tcichemicals.comsigmaaldrich.com

Conductance studies in different solvents allow for the determination of key parameters like the limiting molar conductance (Λₒ) and the ion association constant (Kₐ). tcichemicals.comsigmaaldrich.com The association constant quantifies the extent to which the TBA⁺ cations and BF₄⁻ anions form distinct ion pairs in a given solvent. tcichemicals.com Studies have shown that for TBATFB, the degree of ionic interaction is significant and is influenced by solvent properties like viscosity and dielectric constant. tcichemicals.comsigmaaldrich.com For example, the highest ionic interaction was observed in formamide compared to nitromethane and N-methyl formamide. tcichemicals.comsigmaaldrich.com

Models like the Fuoss conductance-concentration equation are used to analyze the experimental data and extract these parameters. tcichemicals.comsigmaaldrich.com Furthermore, molecular dynamics (MD) simulations, often parameterized using data from quantum chemical calculations, can provide a dynamic picture of solvation. These simulations can visualize the arrangement of solvent molecules around the individual ions (solvation shells) and illustrate the dynamic equilibrium between free ions and ion pairs.

These modeling efforts are crucial for predicting and explaining the macroscopic properties of TBATFB solutions, which is essential for optimizing its performance as an electrolyte in various applications.

Analytical Research Methods and Environmental Considerations

Analytical Applications in Environmental Monitoring

The detection and quantification of tetrabutylammonium (B224687) tetrafluoroborate (B81430) and its constituent ions in environmental matrices are crucial for monitoring its presence and potential impact. Advanced analytical techniques have been developed to achieve low detection limits and high selectivity, particularly in complex samples like wastewater.

Ion chromatography (IC) is a primary method for the determination of inorganic anions in aqueous samples, including wastewater. uw.edu.plthermofisher.com For the analysis of the tetrafluoroborate anion (BF4-), a component of tetrabutylammonium tetrafluoroborate, IC with conductivity detection is frequently employed. uw.edu.pl The method often involves the use of a strongly polar column, which allows for the separation of inorganic anions like tetrafluoroborate and chloride. uw.edu.pl

A significant challenge in the direct analysis of tetrafluoroborate in wastewater is achieving sufficient sensitivity and overcoming matrix interferences. To address this, a pre-concentration step using ion pair liquid-liquid dispersive microextraction has been developed. amecj.comresearchgate.net In this approach, the tetrabutylammonium cation (TBA+) itself can be used as an ion-pairing agent to extract the tetrafluoroborate anion from the water sample into a small volume of an organic solvent, such as 1,2-dichloroethane. amecj.comresearchgate.net This pre-concentration step significantly enhances the detection limit. For instance, a detection limit of 7x10⁻³ mg L⁻¹ for tetrafluoroborate has been reported using this combined technique. amecj.comresearchgate.net The formation of the ion pair, [(TBA+)(BF4-)], is most effective at an ion-pair reagent concentration of at least 5 mmol L⁻¹. amecj.comresearchgate.net This method has been successfully applied to various types of water and is not significantly affected by the presence of other common anions. amecj.com

The general procedure for IC analysis of wastewater samples involves filtration to remove particulate matter. thermofisher.com For complex matrices, a C18 cartridge may be used to remove hydrophobic organic material that could otherwise foul the analytical column. thermofisher.com The use of IC is recognized by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for monitoring inorganic anions in wastewater. thermofisher.com